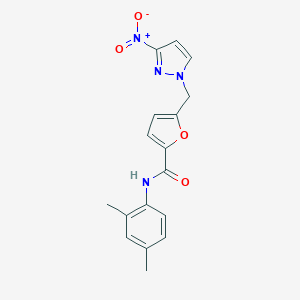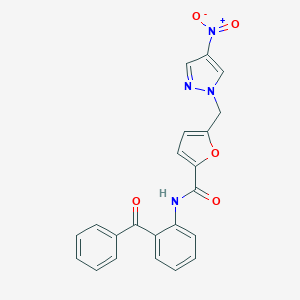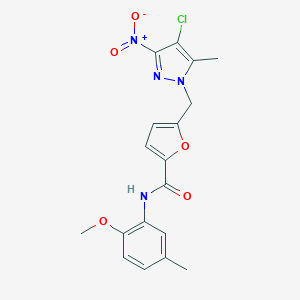![molecular formula C18H20N4O2S2 B213855 N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide, also known as CPTH-1, is a small molecule inhibitor that has shown great potential in scientific research applications. CPTH-1 is a synthetic compound that was first synthesized in 2006 by scientists at the University of California, San Diego.
Mecanismo De Acción
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide inhibits the activity of p300 and CBP by binding to a specific site on the enzymes. This binding prevents the enzymes from acetylating histone proteins, which can alter gene expression. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to have anti-tumor effects in preclinical studies. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to inhibit the expression of genes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in lab experiments is its specificity for p300 and CBP. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to selectively inhibit the activity of p300 and CBP, which can be important in studying the role of these enzymes in gene expression and cancer biology. However, one limitation of using N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide is its potential toxicity. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, but it may also induce apoptosis in healthy cells.
Direcciones Futuras
There are several future directions for the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in scientific research. One potential direction is the development of more potent and selective inhibitors of p300 and CBP. Another potential direction is the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in combination with other anti-cancer agents to enhance its anti-tumor effects. Additionally, the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in animal models of cancer could provide valuable insights into its potential therapeutic applications. Finally, the use of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide in studying the role of p300 and CBP in other biological processes, such as development and differentiation, could provide important insights into the function of these enzymes.
Métodos De Síntesis
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide is a synthetic compound that can be synthesized using a multi-step process. The synthesis of N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide involves the reaction of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide with pyridine-3-carbonyl chloride in the presence of a base. The resulting compound is then treated with thiourea to produce the final product, N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been used in scientific research as a small molecule inhibitor of histone acetyltransferases (HATs). HATs are enzymes that add acetyl groups to histone proteins, which can alter gene expression. N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to inhibit the activity of the HATs p300 and CBP, which are important regulators of gene expression. Inhibition of p300 and CBP activity by N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide has been shown to have anti-tumor effects in preclinical studies.
Propiedades
Nombre del producto |
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide |
|---|---|
Fórmula molecular |
C18H20N4O2S2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2S2/c19-15(23)14-12-7-3-1-2-4-8-13(12)26-17(14)22-18(25)21-16(24)11-6-5-9-20-10-11/h5-6,9-10H,1-4,7-8H2,(H2,19,23)(H2,21,22,24,25) |
Clave InChI |
TUPSNCGBQIRDRR-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CN=CC=C3)C(=O)N |
SMILES canónico |
C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CN=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)

![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)




![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)